molecular formula C27H20N4O2 B2725929 SARS-CoV-2 nsp13-IN-1 CAS No. 1005304-44-8

SARS-CoV-2 nsp13-IN-1

Cat. No.: B2725929
CAS No.: 1005304-44-8
M. Wt: 432.483
InChI Key: YQMFYRIEVDLXHD-UHFFFAOYSA-N
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Description

SARS-CoV-2 nsp13-IN-1 is a compound that targets the non-structural protein 13 (nsp13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protein is a helicase, which plays a crucial role in the replication and transcription of the viral genome. By inhibiting nsp13, this compound aims to disrupt the viral life cycle, making it a potential antiviral agent against COVID-19.

Scientific Research Applications

SARS-CoV-2 nsp13-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of nsp13 inhibitors.

    Biology: Employed in research to understand the role of nsp13 in the viral life cycle and its interactions with other viral and host proteins.

    Medicine: Investigated as a potential antiviral agent for the treatment of COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.

    Industry: Utilized in the development of antiviral drugs and therapeutic strategies to combat SARS-CoV-2 and other related viruses.

Mechanism of Action

Target of Action

The primary target of the compound SARS-CoV-2 nsp13-IN-1, also known as N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide, is the non-structural protein 13 (NSP13) of the SARS-CoV-2 virus . NSP13 is a helicase that belongs to the super-family 1B and plays an essential role in viral replication . It utilizes the energy of nucleotide triphosphate hydrolysis to catalyze the unwinding of double-stranded DNA or RNA in a 5′ to 3′ direction .

Mode of Action

This compound interacts with its target, NSP13, and inhibits its helicase activity . This interaction results in the suppression of the NSP13’s ability to unwind double-stranded DNA or RNA, thereby inhibiting the replication of the SARS-CoV-2 virus . Furthermore, NSP13 has been shown to suppress the Hippo pathway downstream effector YAP , which could be another potential mode of action for this compound.

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it inhibits the replication machinery of the SARS-CoV-2 virus by targeting NSP13 . Additionally, it has been shown that NSP13 can suppress the Hippo signaling pathway, a critical pathway in tissue development, regeneration, and immune homeostasis . By inhibiting NSP13, this compound may also impact the Hippo pathway and its downstream effects.

Result of Action

The primary molecular effect of this compound is the inhibition of the helicase activity of NSP13, leading to the suppression of SARS-CoV-2 viral replication . On a cellular level, this results in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.

Biochemical Analysis

Biochemical Properties

SARS-CoV-2 nsp13-IN-1 interacts with several enzymes, proteins, and other biomolecules. It is particularly associated with the SARS-CoV-2 Nsp13 helicase protein . The Nsp13 helicase protein is a highly conserved nonstructural protein within the coronavirus family and plays an essential role in viral replication . This compound has been found to interact with single-stranded DNA more preferentially than with single-stranded RNA to unwind a partial duplex helicase substrate .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been found to suppress episomal DNA transcription without affecting chromosomal DNA . This suppression of episomal gene expression is achieved through its NTPase and helicase functions following DNA binding .

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress type I IFN production by disrupting the association of TBK1 with MAVS . It also competes with TRAFs to bind to TBK1, which could explain the reduced interaction of TBK1 and TRAFs in the presence of nsp13 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. It has been found to suppress episomal DNA transcription without affecting chromosomal DNA . This suppression is not promoter sequence-specific .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the replication of the SARS-CoV-2 virus, interacting with the Nsp13 helicase protein

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of significant interest. It has been found that some proteins of SARS-CoV-2, including nsp13, show punctate staining in immunofluorescence assay experiments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp13-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 nsp13-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Molnupiravir: Another antiviral that inhibits the replication of SARS-CoV-2 by inducing mutations in the viral RNA.

    Paxlovid: A combination of nirmatrelvir and ritonavir that inhibits the main protease of SARS-CoV-2.

Uniqueness

SARS-CoV-2 nsp13-IN-1 is unique in its specific targeting of the nsp13 helicase, a highly conserved protein among coronaviruses. This specificity makes it a promising candidate for broad-spectrum antiviral activity against various coronaviruses, including those that may emerge in the future .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMFYRIEVDLXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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